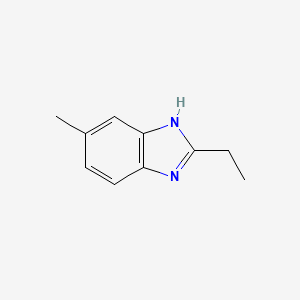

2-Ethyl-5-methylbenzimidazole

Vue d'ensemble

Description

2-Ethyl-5-methylbenzimidazole is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Ethyl-5-methylbenzimidazole, also known as 2-ethyl-6-methyl-1H-benzimidazole, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The primary targets of benzimidazole compounds are often enzymes or proteins involved in these biological processes . For instance, benzimidazoles have been found to interact with tubulin, a key protein involved in cell division .

Mode of Action

The mode of action of this compound is likely similar to other benzimidazole compounds. Benzimidazoles are known to interfere with the function of their target proteins, leading to changes in cellular processes . For example, benzimidazoles can bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This interaction is thought to underlie the antiparasitic and anticancer effects of some benzimidazole compounds .

Biochemical Pathways

For instance, benzimidazoles are known to disrupt microtubule formation by binding to tubulin . This can affect a variety of cellular processes, including cell division and intracellular transport .

Pharmacokinetics

Benzimidazoles as a class are known for their good bioavailability and stability . These properties contribute to their effectiveness as therapeutic agents .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. If it acts similarly to other benzimidazoles, it could potentially disrupt cell division in target organisms or cells, leading to their death . This could underlie potential antimicrobial, antiparasitic, or anticancer effects .

Action Environment

The action of this compound, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles have been found to act as corrosion inhibitors, protecting metals from damage in corrosive environments . This suggests that the compound’s action, efficacy, and stability could vary depending on the specific environmental conditions .

Analyse Biochimique

Biochemical Properties

2-Ethyl-5-methylbenzimidazole plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by disrupting the microtubule network, leading to cell cycle arrest at the G2-M phase . Additionally, it affects gene expression by altering the transcriptional activity of certain genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule assembly and leads to cell cycle arrest . The compound also binds to DNA, interfering with the replication process and inducing DNA damage. These interactions result in the activation of stress response pathways and ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent across both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model used, but it is generally observed that doses above a certain level lead to significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments. This localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Activité Biologique

2-Ethyl-5-methylbenzimidazole (EMB) is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Target of Action

EMB primarily acts by interfering with cellular processes, particularly by disrupting microtubule formation through binding to tubulin, similar to other benzimidazole derivatives. This interference can lead to significant alterations in cell division and function.

Biochemical Pathways

The compound has been shown to inhibit heme synthesis effectively. A study demonstrated that EMB inhibits the incorporation of from -glycine into heme, highlighting its role in metabolic pathways . Additionally, it exhibits antiviral properties by inhibiting the multiplication of influenza A and B viruses, likely due to disruptions in nucleic acid biosynthesis essential for viral replication .

Cellular Effects

Inhibition of Cell Proliferation

EMB's effects on cellular processes are profound. In cancer cell lines, it induces apoptosis by disrupting the microtubule network, leading to cell cycle arrest at the G2-M phase. This mechanism is crucial for its potential as an anticancer agent.

Dosage Effects in Animal Models

The biological effects of EMB vary significantly with dosage. At low concentrations, it demonstrates minimal toxicity while effectively inhibiting tumor growth. However, higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.

In Vitro Studies

- Heme Synthesis Inhibition : EMB was found to be a more potent inhibitor of heme synthesis compared to other derivatives like 2,5-dimethylbenzimidazole. In vitro assays showed significant inhibition rates, with implications for understanding its metabolic impact .

- Antiviral Activity : Research indicated that EMB effectively inhibits influenza virus multiplication in vitro. This activity underscores its potential application in antiviral therapies .

- Teratogenic Effects : A study on embryonic development revealed that EMB could induce malformations when administered at various doses during critical developmental periods. The incidence of malformations was closely monitored, revealing a complex relationship between dosage and developmental timing .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Heme Synthesis | Significant inhibition by EMB compared to other benzimidazoles |

| Antiviral Activity | Effective against influenza A and B viruses |

| Teratogenic Effects | Induces malformations in embryos; dosage-dependent effects noted |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-ethyl-5-methylbenzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzimidazole nucleus exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown efficacy against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Tested Pathogen | Activity Observed |

|---|---|---|

| This compound | E. coli | Moderate activity |

| This compound | Staphylococcus aureus | Significant inhibition |

| 1,3,4-Oxadiazole derivatives | Aspergillus niger | High antifungal activity |

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives. For example, certain derivatives have been identified as effective against viruses such as Bovine Viral Diarrhea Virus and Rotavirus . The presence of specific substituents on the benzimidazole ring can enhance antiviral activity, making these compounds promising candidates for further development.

Developmental Biology Applications

Teratogenic Effects

Research has demonstrated that this compound exhibits teratogenic properties in developmental studies. In experiments involving embryos, varying doses of this compound resulted in distinct malformations and developmental delays. The incidence of malformations was notably higher when the compound was administered during critical periods of embryonic development .

Table 2: Teratogenic Effects of this compound

| Dose (mg/kg) | Malformation Type | Incidence (%) |

|---|---|---|

| Low (1) | Cephalic malformations | 15 |

| Medium (10) | Caudal malformations | 30 |

| High (100) | General malformations | 60 |

Case Studies and Research Findings

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, this compound was included among other compounds. The results indicated that while it showed moderate activity against some bacteria, its derivatives exhibited enhanced potency due to structural modifications .

Case Study 2: Developmental Toxicity Assessment

Another significant study focused on the developmental toxicity of this compound in zebrafish embryos. The findings revealed that exposure to this compound led to notable developmental delays and malformations, particularly affecting craniofacial structures during early embryogenesis .

Propriétés

IUPAC Name |

2-ethyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWSZURISQHRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184495 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30411-81-5 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-5-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological effect of 2-ethyl-5-methylbenzimidazole?

A1: this compound (EMB) demonstrates significant inhibitory effects on various biological processes. Notably, it effectively inhibits heme synthesis in chicken erythrocytes. [, ] This inhibition is attributed to EMB's interference with the incorporation of N15 from N15-glycine into heme during in vitro studies. [, ] Furthermore, EMB exhibits inhibitory activity against influenza A and B virus multiplication. [] This antiviral effect is thought to stem from EMB's potential disruption of nucleic acid biosynthesis, which plays a fundamental role in viral replication. []

Q2: How does the structure of this compound influence its inhibitory activity?

A2: Research reveals a strong structure-activity relationship for this compound and its derivatives. Studies comparing EMB with other benzimidazole derivatives, such as 2,5-dimethylbenzimidazole and benzimidazole itself, consistently show that EMB exhibits superior inhibitory effects on both heme synthesis [] and influenza virus multiplication. [] This suggests that the specific alkyl substitutions on the benzimidazole core, particularly the ethyl group at position 2 and methyl group at position 5, are crucial for its potent biological activity.

Q3: Does this compound affect embryonic development?

A3: Yes, EMB has been shown to be significantly lethal to developing chick embryos. [, ] This lethal effect is dose-dependent and primarily affects the initial stages of embryonic differentiation, leading to various malformations. [] While the exact metabolic pathways disrupted by EMB are not fully elucidated, research suggests that EMB might interfere with nucleic acid and/or nucleoprotein processes, which are essential for embryonic development. []

Q4: Does this compound impact sperm motility and fertilization?

A4: Interestingly, EMB demonstrates a reversible inhibitory effect on chicken sperm motility. [, ] While EMB can completely inhibit motility at specific concentrations, this effect can be reversed by removing the compound through washing. [] Importantly, the inhibition of motility does not negatively impact fructolysis (the breakdown of fructose for energy) or fertilizing capacity. [] In fact, EMB can even prolong the fertilizing capacity of chicken sperm, enabling storage for up to three days with retained fertility. [, ] This suggests that EMB's impact on sperm motility might involve metabolic pathways distinct from those involved in energy production or fertilization.

Q5: Beyond its antiviral and developmental effects, does this compound influence tumor development?

A5: Research indicates that EMB might play a role in inhibiting tumor formation, specifically in the liver. [] Studies show that feeding EMB concurrently with the carcinogen 3'-methyl-4-dimethylaminoazobenzene can entirely prevent liver tumor induction in animal models. [] This protective effect is observed even at low EMB concentrations (0.1% in the diet). [] The mechanism behind EMB's anti-tumor activity is not fully understood, but it might be linked to its ability to prevent the decrease in liver riboflavin caused by the carcinogen. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.